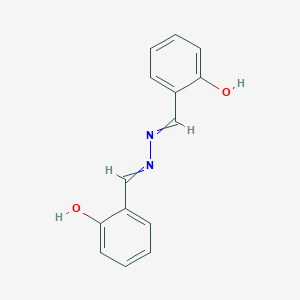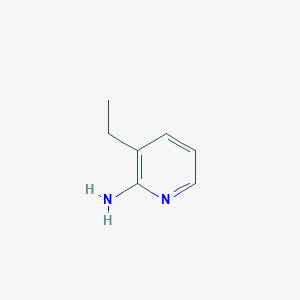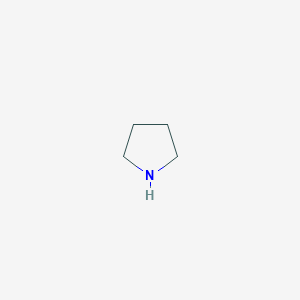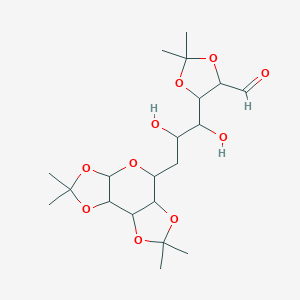
Dai-tunicamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dai-tunicamine is a natural product isolated from marine organisms. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been the subject of scientific research for several years, and its potential applications in medicine and other fields are currently being explored.
Mécanisme D'action
The mechanism of action of dai-tunicamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in the development of cancer. By inhibiting this enzyme, dai-tunicamine may help to prevent the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
Dai-tunicamine has been found to have a range of biochemical and physiological effects on the body. For example, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dai-tunicamine in lab experiments is its potential anti-tumor properties. Researchers can use the compound to study the mechanisms by which cancer cells grow and spread, and to test potential treatments for cancer. However, one limitation of using dai-tunicamine in lab experiments is its complex structure, which makes it difficult to synthesize and study.
Orientations Futures
There are several potential future directions for research on dai-tunicamine. One area of interest is the development of new methods for synthesizing the compound in the laboratory. This could make it easier for researchers to study the compound and potentially develop new treatments based on its properties. In addition, researchers are interested in exploring the potential applications of dai-tunicamine in other areas, such as anti-viral and anti-inflammatory treatments. Finally, researchers are interested in studying the mechanisms by which dai-tunicamine works, in order to better understand its potential applications in medicine.
Méthodes De Synthèse
Dai-tunicamine is a complex molecule that is difficult to synthesize in the laboratory. Currently, the most common method for obtaining the compound is through extraction from marine organisms. Researchers have also attempted to synthesize the compound through chemical synthesis, but these efforts have been limited due to the compound's complex structure.
Applications De Recherche Scientifique
Dai-tunicamine has been the subject of numerous scientific studies, primarily due to its potential anti-tumor properties. Researchers have found that the compound can inhibit the growth of various cancer cells, including lung, breast, and colon cancer. In addition, the compound has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
142010-67-1 |
|---|---|
Nom du produit |
Dai-tunicamine |
Formule moléculaire |
C20H32O10 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3 |
Clé InChI |
DCBBUGKPMCTVKE-UHFFFAOYSA-N |
SMILES |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
SMILES canonique |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
Synonymes |
5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose DAI-tunicamine deaminotri-O-isopropylidene tunicamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



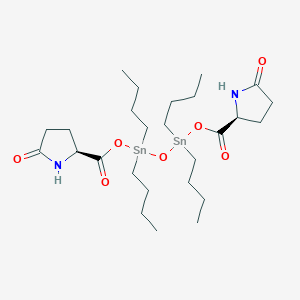


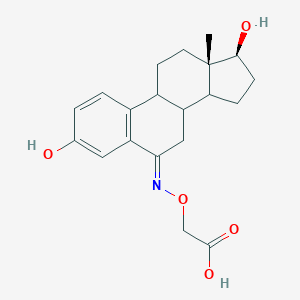

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
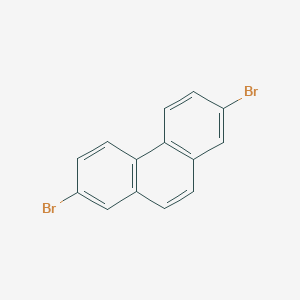
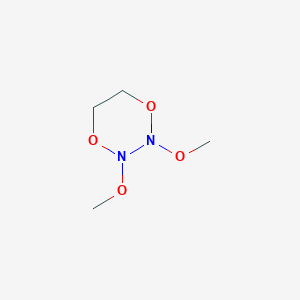


![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
